Methyl 1-methyl-2-pyrroleacetate
Description
Significance of N-Heterocyclic Motifs in Drug Discovery and Development
Nitrogen-heterocyclic compounds are organic molecules containing a ring structure composed of at least one nitrogen atom in addition to carbon atoms. These structural motifs are of paramount importance in the pharmaceutical sciences, with a significant percentage of all approved drugs containing at least one N-heterocyclic ring. nih.govrsc.org Analysis of FDA databases has revealed that approximately 60% of unique small-molecule drugs contain nitrogen-based heterocycles, highlighting their structural importance in drug design. nih.govrsc.org This prevalence can be attributed to several key factors. The presence of nitrogen atoms often imparts favorable physicochemical properties, such as improved solubility and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. nih.govrsc.org
The versatility of N-heterocyclic compounds allows for the creation of a wide range of molecular architectures with diverse biological activities. nih.gov They are integral components of many natural products, including alkaloids, vitamins, and hormones, which have long been sources of medicinal agents. nih.govrsc.org Synthetic N-heterocyclic compounds have also been extensively explored, leading to the development of numerous blockbuster drugs for treating a wide spectrum of diseases, including infections, cancer, and cardiovascular disorders. nih.gov The stability of these ring systems and their efficient functioning within the human body further underscore their value in drug development. nih.gov
Overview of Pyrrole (B145914) and its Derivatives as Pharmacophore Units
The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net It serves as a core structural component in many biologically active compounds, both of natural and synthetic origin. nih.govalliedacademies.org The unique electronic properties of the pyrrole ring, including the delocalization of the nitrogen's lone pair of electrons, contribute to its chemical reactivity and its ability to act as a pharmacophore. alliedacademies.org
Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antioxidant properties. nih.govalliedacademies.orgnih.gov This wide range of biological effects has spurred significant research into the synthesis and modification of pyrrole-containing molecules to develop new therapeutic agents. rsc.org The pyrrole nucleus can be found in complex natural products like heme, chlorophyll, and certain alkaloids, as well as in a number of marketed drugs. alliedacademies.org The ability to readily introduce various substituents onto the pyrrole ring allows for the fine-tuning of its biological activity, making it a highly adaptable building block in drug discovery. ontosight.ai
Contextualizing Methyl 1-methyl-2-pyrroleacetate within Pyrrole Chemistry
This compound is a specific derivative of pyrrole that has garnered attention primarily as a versatile intermediate in organic synthesis. ontosight.aichemimpex.com Its structure features a pyrrole ring with a methyl group attached to the nitrogen atom (position 1) and a methyl acetate (B1210297) group at position 2. This arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aichemimpex.com
The synthesis of this compound itself can be achieved through various chemical routes. One documented method involves the reaction of methyl 1-methylpyrrole-2-glyoxylate with hydrogen sulfide (B99878) in pyridine. prepchem.com This process yields the target compound in good yield. The chemical properties of this compound are characteristic of a substituted pyrrole. It is described as a light yellow to brown clear liquid with a boiling point of 80-85 °C at 2 mm Hg. chemimpex.comechemi.com
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | chemimpex.comlabsolu.canist.gov |
| Molecular Weight | 153.18 g/mol | chemimpex.comlabsolu.ca |
| CAS Number | 51856-79-2 | chemimpex.comlabsolu.canist.gov |
| Appearance | Light yellow to brown clear liquid | chemimpex.com |
| Boiling Point | 80-85 °C @ 2 mmHg | chemimpex.comechemi.comchemsrc.com |
| Density | ~1.064 - 1.09 g/mL | chemimpex.comechemi.comchemsrc.com |
| Refractive Index | ~1.501 - 1.5 | chemimpex.comechemi.comchemsrc.com |
Research Gaps and Future Directions for this compound
While the utility of this compound as a synthetic intermediate is established, a comprehensive understanding of its own biological activity remains a significant research gap. ontosight.ai Although pyrrole derivatives, in general, exhibit a wide range of pharmacological effects, specific studies on the bioactivity of this compound are not extensively reported in the available literature. nih.govnih.gov
Future research should, therefore, focus on a systematic evaluation of the biological properties of this compound. Screening for potential antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities could unveil novel therapeutic applications. For instance, given that many pyrrole derivatives show promise as antimicrobial agents, investigating the efficacy of this compound against various bacterial and fungal strains would be a logical first step. nih.govijsrtjournal.com
Furthermore, exploring the derivatization of this compound could lead to the discovery of more potent and selective drug candidates. The ester and the pyrrole ring itself offer sites for chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Understanding how modifications to the molecule affect its biological activity is crucial for rational drug design.
Another area for future investigation is the exploration of its potential applications beyond the pharmaceutical and agrochemical industries. Its chemical properties might make it suitable for use in materials science or as a flavoring agent, similar to other pyrrole derivatives like 2-acetyl-1-methylpyrrole. nih.gov A thorough investigation into these possibilities could broaden the industrial relevance of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1-methylpyrrol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVDYLHQYNGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199818 | |
| Record name | Methyl 1-methylpyrrol-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51856-79-2 | |
| Record name | 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51856-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methylpyrrol-2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051856792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-methylpyrrol-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methylpyrrol-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Methyl 1 Methyl 2 Pyrroleacetate
Catalytic Hydrogenation Approaches for Pyrrole (B145914) Ring Saturation
Catalytic hydrogenation is a key method for the saturation of the pyrrole ring in compounds like methyl 1-methyl-2-pyrroleacetate. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the double bonds of the pyrrole ring. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation.
Palladium-Catalyzed Hydrogenations of this compound
Palladium-based catalysts are widely employed for the hydrogenation of various functional groups, including the double bonds in pyrrole rings. rsc.orgyoutube.com The catalytic activity of palladium can be influenced by the support material, the solvent, and the presence of additives. acs.orgpnnl.govdoi.org
The choice of solvent plays a crucial role in controlling the selectivity of palladium-catalyzed hydrogenations. acs.orgpnnl.govdoi.org The polarity of the solvent can affect the interaction between hydrogen and the palladium catalyst, with polar solvents generally showing stronger binding to the metal surface than nonpolar solvents. acs.org This interaction can influence the hydrogen flux and, consequently, the rate and selectivity of the hydrogenation reaction. acs.org For instance, in the hydrogenation of alkenes with benzyloxy groups, protic solvents like methanol (B129727) can promote both hydrogenation and hydrogenolysis, leading to C-O bond cleavage. acs.org The solvent can also impact the catalyst's surface condition and its pyrophoricity after the reaction. acs.orgdoi.org Studies on the hydrogenation of benzaldehyde (B42025) have shown that varying the solvent can alter the reaction rate by up to an order of magnitude, primarily by affecting the binding strength of hydrogen to the palladium surface. pnnl.gov
Table 1: Effect of Various Solvents on the Ignition of Palladium on Carbon Catalyst After Hydrogenation
| Solvent | Ignition Observed at Room Temperature | Ignition Observed at 50 °C |
|---|---|---|
| Methanol | Yes | Yes |
| Ethanol | Yes | Yes (slower than isopropanol) |
| Isopropanol | Yes | Yes (immediate glowing) |
| Isopropyl acetate (B1210297) | No | No |
| THF | No | No |
| Me-THF | No | No |
| Toluene | No | No |
| Acetone | No | No |
| DMF | No | No |
| DMA | No | No |
| Ethyl acetate | No | No |
Data sourced from a study on the pyrophoricity of palladium on carbon catalyst after hydrogenation. doi.org
Rhodium-Catalyzed Hydrogenations of this compound
Rhodium is another effective metal for the catalytic hydrogenation of pyrroles and other N-heterocycles. mdpi.comnih.govrsc.org It is often used in a supported form, with carbon and gamma-alumina being common supports. mdpi.comunive.it
Both rhodium on carbon (Rh/C) and rhodium on gamma-alumina (Rh/γ-Al2O3) have demonstrated high efficiency in the hydrogenation of 1-methylpyrrole (B46729), a compound structurally related to this compound. mdpi.com In a study comparing the two, both fresh catalysts achieved complete conversion of 1-methylpyrrole at 25 °C. mdpi.com However, differences in their reusability and activity were observed, which were attributed to the nature of the support. mdpi.com The specific surface area and porosity of the support material can influence the dispersion and accessibility of the rhodium nanoparticles, thereby affecting the catalytic performance. unive.it For instance, γ-alumina is a mesoporous material that can provide a high surface area for catalyst deposition. unive.it
Table 2: Comparison of Fresh Rh/C and Rh/γ-Al2O3 Catalysts in the Hydrogenation of 1-Methylpyrrole
| Catalyst | Reaction Time for Complete Conversion (hours) |
|---|---|
| 5% Rh/C | 3.5 |
| 5% Rh/γ-Al2O3 | 4.0 |
Reaction conditions: 25 °C, 10 bar H2, methanol solvent. Data from a study on the poisoning and reuse of supported precious metal catalysts. mdpi.com
Rhodium-catalyzed hydrogenations of pyrrole derivatives can be effectively carried out in non-acidic media, such as methanol, and under mild reaction conditions (e.g., 25–50 °C and 10 bar). mdpi.comrsc.org This is advantageous as it avoids potential side reactions that can occur in the presence of strong acids. For example, the diastereoselective hydrogenation of N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester to the corresponding pyrrolidine (B122466) derivative was achieved with high conversion and yield in methanol at 25 °C and 20 bar pressure using a rhodium catalyst. mdpi.com Similarly, the reduction of other complex pyrrole derivatives has been successfully performed in methanol at room temperature and moderate pressure. mdpi.com The use of mild conditions is also beneficial for the hydrogenation of functionalized pyridines, where a rhodium oxide catalyst has been shown to be effective at 40 °C and 5 bar of hydrogen. rsc.orgresearchgate.net
Impact of Catalyst Pretreatment and Reusability on Activity
The initial activity and long-term stability of heterogeneous catalysts are critical for practical applications. Catalyst pretreatment can significantly influence the outcome of the hydrogenation of pyrrole derivatives. For instance, in the hydrogenation of the related compound 1-methylpyrrole, pretreatment of Rh(111) and Pt(111) surfaces with 1-methylpyrrole has been shown to enhance the reaction rate. escholarship.org This rate enhancement is attributed to a weakening of the bond between the nitrogen-containing products and the metal surface, which facilitates product desorption. escholarship.org
The reusability of catalysts is a key factor in sustainable chemical processes. Studies on the hydrogenation of 1-methylpyrrole using rhodium on carbon (Rh/C) and rhodium on gamma-alumina (Rh/γ-Al2O3) catalysts have demonstrated that their activity and the conversion of the substrate are strongly influenced by the amount of catalyst used, the nature of the support, any pretreatment or post-treatment of the catalyst, the reaction temperature, and the number of times the catalyst is recycled. mdpi.com For example, when reusing a 5% Rh/C or 5% Rh/γ-Al2O3 catalyst, a gradual decrease in the initial reaction rate and final conversion is often observed with each subsequent use.
An interesting and somewhat counterintuitive finding is the effect of prehydrogenation on rhodium catalysts. When fresh Rh/C or Rh/γ-Al2O3 catalysts were prehydrogenated before the reaction, they failed to achieve complete conversion of 1-methylpyrrole, in contrast to the untreated catalysts. mdpi.com This highlights the complex role of the catalyst's initial state on its performance.
The following table illustrates the effect of reusing a 5% Rh/C catalyst on the hydrogenation of 1-methylpyrrole, a compound structurally similar to this compound.
Table 1: Effect of Catalyst Reuse on the Hydrogenation of 1-Methylpyrrole with 5% Rh/C
| Run Number | Conversion (%) | Initial Rate (mmol/g·h) |
|---|---|---|
| 1 | 100 | 5.7 |
| 2 | 95 | 4.8 |
| 3 | 88 | 4.1 |
| 4 | 82 | 3.5 |
Data derived from studies on 1-methylpyrrole hydrogenation and is intended to be illustrative for the behavior of similar pyrrole derivatives.
Poisoning Effects of Hydrogenated Products and Mitigation Strategies
A common challenge in the hydrogenation of N-heterocycles is the poisoning of the catalyst by the reaction products. In the case of pyrrole derivatives, the resulting saturated pyrrolidines can bind strongly to the active sites of the metal catalyst, more so than the reactant pyrrole, thereby inhibiting further reaction. researchgate.net This inhibitory effect is due to the lone pair of electrons on the nitrogen atom of the pyrrolidine, which can strongly coordinate to the metal surface. escholarship.org
The sensitivity to poisoning by nitrogen-containing compounds varies among different precious metal catalysts. The general trend observed is that palladium catalysts are the most susceptible to poisoning, followed by ruthenium, with rhodium being significantly more resistant (Pd > Ru >> Rh). mdpi.com
Several strategies can be employed to mitigate these poisoning effects. One approach is to pretreat the catalyst surface, as mentioned earlier. Adsorbing a compound like 1-methylpyrrole prior to the main reaction can weaken the interaction of the product with the catalyst surface, thereby reducing its poisoning effect. escholarship.org Another strategy involves the use of protic acids. The addition of an acid can protonate the nitrogen atom of the product, preventing its strong coordination to the catalyst. However, this method is not universally applicable, as the acidic conditions can lead to undesirable side reactions, such as polymerization, especially with sensitive substrates like some pyrrole derivatives. mdpi.com
The choice of solvent can also play a role in mitigating catalyst poisoning, although specific data for this compound is limited. In a broader context, the reaction medium can influence the adsorption-desorption equilibrium of reactants and products on the catalyst surface.
Ruthenium-Catalyzed Hydrogenations of this compound
Ruthenium-based catalysts are effective for the hydrogenation of the pyrrole ring in this compound and its derivatives. mdpi.comresearchgate.net Ruthenium catalysts, typically supported on carbon (Ru/C), have been shown to provide high conversion and selectivity for the desired pyrrolidine product. researchgate.net
One of the key advantages of ruthenium is its lower sensitivity to nitrogen poisoning compared to palladium. mdpi.com This makes Ru catalysts more robust and suitable for reactions where the product can act as an inhibitor. In the hydrogenation of 1-methylpyrrole, a 5% Ru/C catalyst demonstrated good reusability without regeneration, achieving full conversion in repeated runs under specific conditions. scispace.comresearchgate.net
Comparative Analysis of Catalytic Metals (Pd, Rh, Ru) and Their Selectivity Profiles
The choice of the catalytic metal (Palladium, Rhodium, or Ruthenium) has a profound impact on the activity and selectivity of the hydrogenation of this compound.
Palladium (Pd) catalysts are generally active for hydrogenation reactions. However, in the context of N-heterocycles, they are highly susceptible to poisoning by the nitrogen-containing products, which can lead to rapid deactivation. mdpi.com The selectivity of palladium-catalyzed hydrogenations can sometimes be improved by the careful selection of solvents. researchgate.net
Rhodium (Rh) catalysts are often the preferred choice for the hydrogenation of pyrrole derivatives. mdpi.comresearchgate.net They exhibit high activity and selectivity for the formation of the corresponding pyrrolidines. mdpi.com A key advantage of rhodium is its significantly lower sensitivity to nitrogen poisoning compared to palladium and even ruthenium. mdpi.com This robustness allows for more efficient and repeatable hydrogenations.
Ruthenium (Ru) catalysts also demonstrate high activity and selectivity in the hydrogenation of pyrroles. researchgate.net While more susceptible to poisoning than rhodium, they are considerably more resistant than palladium. mdpi.com Ruthenium catalysts can be a cost-effective alternative to rhodium and have shown excellent performance in many instances. researchgate.net
The following table provides a qualitative comparison of these three metals for the hydrogenation of pyrrole derivatives, based on available literature.
Table 2: Comparative Analysis of Pd, Rh, and Ru in Pyrrole Hydrogenation
| Catalyst Metal | Relative Activity | Selectivity to Pyrrolidine | Sensitivity to Poisoning |
|---|---|---|---|
| Palladium (Pd) | Moderate to High | Good (solvent dependent) | High |
| Rhodium (Rh) | High | Very Good | Low |
| Ruthenium (Ru) | High | Very Good | Moderate |
This table provides a general comparison based on literature for pyrrole derivatives.
Diastereoselective and Enantioselective Hydrogenation Studies
The hydrogenation of this compound can lead to the formation of a new stereocenter at the C2 position of the pyrrolidine ring. Controlling the stereochemical outcome of this reaction is crucial for the synthesis of chiral molecules.
Diastereoselective Saturation of Pyrrole Rings to Pyrrolidine Derivatives
Diastereoselective hydrogenation can be achieved by introducing a chiral auxiliary to the substrate molecule. A notable example is the hydrogenation of N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester, a compound that shares the core structure of this compound with an appended chiral proline moiety. In this case, the hydrogenation of the pyrrole ring over a rhodium on carbon catalyst in methanol at 20 bar and room temperature proceeded with a high diastereomeric excess (d.e.) of 95%. researchgate.net This demonstrates that the stereocenter in the proline auxiliary effectively directs the approach of hydrogen to one face of the pyrrole ring.
The choice of catalyst and reaction conditions can influence the degree of diastereoselectivity. Studies on similar systems have shown that the nature of the catalytic metal, temperature, and solvent can all affect the diastereomeric ratio of the product. researchgate.net
Chiral Catalyst Systems and Stereochemical Outcomes
Enantioselective hydrogenation aims to produce a single enantiomer of the product from a prochiral substrate using a chiral catalyst. This is typically achieved by using a transition metal complexed with a chiral ligand. For the hydrogenation of pyrrole derivatives, rhodium complexes with chiral bisphosphine ligands have been shown to be effective. osti.gov
While specific data for the enantioselective hydrogenation of this compound is scarce in publicly available literature, general principles can be applied. The chiral ligand creates a chiral environment around the metal center, which leads to a diastereomeric transition state when the substrate coordinates. The difference in energy between these diastereomeric transition states dictates the enantiomeric excess (e.e.) of the product.
The development of new chiral ligands is an active area of research, and it is plausible that highly enantioselective methods for the hydrogenation of this compound could be achieved with the appropriate chiral catalyst system. The stereochemical outcome would be highly dependent on the specific combination of the metal, the chiral ligand, and the reaction conditions.
Microwave-Assisted Synthetic Routes Involving Pyrrole-Based Compounds
Microwave-assisted organic synthesis has emerged as a significant tool in modern chemistry, offering considerable advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often, enhanced purity. pensoft.netbenthamdirect.comajrconline.org The application of microwave irradiation in the synthesis of pyrrole derivatives is well-documented, providing efficient pathways to these important heterocyclic scaffolds. pensoft.netbenthamdirect.com
The core principle of microwave heating involves the direct coupling of microwave energy with the molecules of the reaction mixture, leading to rapid and uniform heating. researchgate.net This technique has been successfully applied to various classical pyrrole syntheses, including the Paal-Knorr, Hantzsch, Clauson-Kaas, and Barton-Zard reactions, consistently demonstrating a significant reduction in reaction times compared to traditional methods. pensoft.net For instance, syntheses that might take hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. pensoft.netajrconline.org
Research has demonstrated the effectiveness of microwave irradiation in constructing a variety of substituted pyrroles. A notable example is the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.com When comparing conventional heating with microwave-assisted methods for this reaction, the yields showed a remarkable improvement with the latter. mdpi.com For the synthesis of the derivative where the R¹ group is CH₂Ph, the yield increased from 23% under conventional conditions to 86% with microwave assistance. mdpi.com This highlights the capacity of microwave energy to overcome activation barriers more efficiently. mdpi.com
Furthermore, solvent-free and catalyst-free conditions have been developed for the synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives using microwave irradiation. researchgate.net This one-pot, multi-component reaction of α-bromoacetophenone, various amines, and ethyl acetoacetate (B1235776) showcases the potential of microwave chemistry to simplify synthetic protocols and align with green chemistry principles by eliminating the need for solvents and catalysts. researchgate.net Similarly, functionalized pyrroles have been prepared in high yields (83–95%) within 30-45 minutes from natural amino acids and diethyl acetylenedicarboxylate (B1228247) using copper oxide as a catalyst under microwave irradiation at 120°C. researchgate.net
The following table summarizes the significant improvements in yield achieved through microwave-assisted synthesis compared to conventional heating for a specific pyrrole derivative. mdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Yields for 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones mdpi.com
| R¹ Substituent | Conventional Yield (%) | Microwave-Assisted Yield (%) |
|---|
Data sourced from a study on the intramolecular cyclocondensation of 2-amino acid-derived enamines. mdpi.com
Green Chemistry Considerations in the Synthesis of this compound and Related Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyrrole derivatives. ingentaconnect.com The goal is to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ingentaconnect.com For the synthesis of this compound and its analogs, several green chemistry strategies can be considered.
A primary focus of green pyrrole synthesis is the replacement of hazardous solvents and reagents with more benign alternatives. ingentaconnect.comsemanticscholar.org For example, lactic acid has been used as a less volatile and recyclable substitute for acetic acid in certain pyrrole syntheses. semanticscholar.org The use of alternative energy sources like microwave irradiation and ultrasound is also a cornerstone of green synthetic chemistry. ingentaconnect.comsemanticscholar.org Ultrasound technology, through the phenomenon of cavitation, can enhance reaction rates and avoid the need for high temperatures. semanticscholar.org
Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. ijcea.orgacs.org The condensation of amines, alkylpropiolates, and ninhydrin (B49086) to form tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles has been successfully achieved at room temperature without any solvent or catalyst, offering a cost-effective and environmentally friendly method. ijcea.org Similarly, sustainable syntheses of N-substituted pyrrole carboxylic acid derivatives have been developed from biosourced 3-hydroxy-2-pyrones and primary amines, which can proceed without solvents. acs.org
The development of continuous-flow processes is another important green chemistry approach. rsc.org While a specific flow synthesis for this compound is not detailed, the successful application of this technology for other N-heterocyclic acetic acids, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrates its potential. rsc.org Flow chemistry offers superior control over reaction parameters, enhances safety by minimizing the volume of hazardous intermediates at any given time, and can lead to higher yields and selectivity, often eliminating the need for chromatographic purification. rsc.org
The following table outlines several green methodologies applicable to the synthesis of pyrrole derivatives.
Table 2: Green Chemistry Methodologies in Pyrrole Synthesis
| Green Methodology | Description | Example Application | Reference(s) |
|---|---|---|---|
| Alternative Solvents | Use of less hazardous and recyclable solvents. | Replacing acetic acid with lactic acid. | semanticscholar.org |
| Alternative Energy Sources | Employing microwave (MW) or ultrasound (US) to reduce energy consumption and reaction times. | MW-assisted dehydrocyanation; US-promoted reactions at lower temperatures. | ingentaconnect.comsemanticscholar.org |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Room temperature synthesis of tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles. | ijcea.org |
| Use of Biosourced Materials | Utilizing renewable starting materials. | Synthesis of N-substituted pyrrole carboxylic acids from 3-hydroxy-2-pyrones. | acs.org |
By integrating these microwave-assisted and green chemistry considerations, the synthesis of this compound and related compounds can be optimized to be not only more efficient but also more sustainable and environmentally responsible.
Advanced Spectroscopic and Computational Analysis in Research on Methyl 1 Methyl 2 Pyrroleacetate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including Methyl 1-methyl-2-pyrroleacetate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.
¹H NMR Spectroscopic Characterization
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The ¹H NMR spectrum of a related compound, methyl acetate (B1210297), shows two distinct peaks: one for the methyl protons and another for the methoxy (B1213986) protons. researchgate.net The three protons on the same methyl group are equivalent and appear as a single signal. libretexts.org However, because the two methyl groups are in different chemical environments, two separate signals are observed in the spectrum. libretexts.org
In the case of this compound, we can anticipate signals for the N-methyl group, the methylene (B1212753) (-CH2-) protons, the ester methyl protons, and the protons on the pyrrole (B145914) ring. The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, allowing for the determination of the ratio of different types of protons. pressbooks.pub
Table 1: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrole Ring Protons | 6.0 - 7.0 | Multiplet | 3H |
| Methylene (-CH₂-) | ~3.7 | Singlet | 2H |
| N-Methyl (-NCH₃) | ~3.6 | Singlet | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
¹³C NMR Spectroscopic Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. libretexts.org
Key features of a ¹³C NMR spectrum include:
Chemical Shift: The position of a signal indicates the chemical environment of the carbon atom. Carbonyl carbons (C=O) are typically found far downfield (160-220 ppm). libretexts.orgpressbooks.pub Carbons bonded to electronegative atoms like oxygen or nitrogen are also shifted downfield. libretexts.org sp² hybridized carbons of the pyrrole ring will appear in a different region than the sp³ hybridized carbons of the methyl and methylene groups. libretexts.org
Number of Signals: The number of distinct peaks corresponds to the number of non-equivalent carbon atoms in the molecule, which can be influenced by molecular symmetry. pressbooks.pub
For this compound, one would expect to see separate signals for the carbonyl carbon, the carbons of the pyrrole ring, the N-methyl carbon, the methylene carbon, and the ester methyl carbon. chemicalbook.com
Table 2: Experimental ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm (Experimental) |
|---|---|
| C=O | 171.2 |
| C2 (pyrrole) | 129.1 |
| C5 (pyrrole) | 121.2 |
| C3 (pyrrole) | 107.5 |
| C4 (pyrrole) | 106.9 |
| O-CH₃ | 51.5 |
| N-CH₃ | 33.4 |
Data sourced from publicly available spectral databases. The spectrum was recorded in CDCl₃ at 15.09 MHz. hmdb.ca
Vibrational Spectroscopy Techniques (IR, SFG) for Surface Species Analysis
Vibrational spectroscopy, including Infrared (IR) spectroscopy and Sum Frequency Generation (SFG) spectroscopy, is instrumental in identifying functional groups and studying the orientation and behavior of molecules on surfaces.
IR spectroscopy of pyrrole derivatives reveals characteristic absorption bands. For instance, the N-H stretching vibration in pyrroles typically appears in the range of 3341–3421 cm⁻¹. nih.gov Carbonyl (C=O) stretching bands from ester groups are observed between 1637–1752 cm⁻¹. nih.gov
SFG is a surface-specific nonlinear optical technique that provides vibrational spectra of molecules at interfaces. researchgate.netosti.gov It has been successfully used to study adsorption and reactions on single crystal surfaces and supported nanoparticles. researchgate.net The technique is sensitive enough to probe sub-monolayer coverages of adsorbates. researchgate.net For molecules like this compound, SFG could be employed to study its orientation and interaction when adsorbed on a catalyst surface, by probing the vibrational modes of specific functional groups. For example, time-resolved SFG can elucidate the structure and dynamics on atmospherically relevant surfaces. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.
For this compound (C₈H₁₁NO₂), the molecular weight is 153.18 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecule will fragment in a characteristic manner. The most abundant fragment ion (the base peak) for this compound is observed at a mass-to-charge ratio (m/z) of 94. chemicalbook.com The molecular ion peak [M]⁺ is also observed at m/z 153. chemicalbook.com
Table 3: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Plausible Fragment |
|---|---|---|
| 153 | 24.2 | [M]⁺ (Molecular Ion) |
| 94 | 100.0 | [M - COOCH₃]⁺ |
| 93 | 7.1 | [M - COOCH₃ - H]⁺ |
Data obtained from an electron ionization mass spectrum at 75 eV. chemicalbook.com
X-ray Absorption Spectroscopy (NEXAFS, EXAFS, XANES) for Catalyst Characterization
X-ray Absorption Spectroscopy (XAS) is a suite of element-specific techniques that are highly sensitive to the local geometric and electronic structure of materials, making it invaluable for characterizing catalysts. wpmucdn.com This includes Near-Edge X-ray Absorption Fine Structure (NEXAFS), Extended X-ray Absorption Fine Structure (EXAFS), and X-ray Absorption Near-Edge Structure (XANES).
These techniques are particularly useful for studying catalysts where this compound or related pyrrolic compounds might be reactants or products. For instance, in studies of nitrogen-containing organic molecules on metal surfaces, NEXAFS can provide information on the orientation of the molecules. rsc.org The C K-edge and N K-edge spectra can reveal how the pyrrole ring interacts with a metal surface. rsc.orgnih.gov
NEXAFS/XANES: These techniques probe the electronic transitions from core levels to unoccupied states, providing information about the oxidation state and coordination chemistry of the absorbing atom. escholarship.orgnih.gov For nitrogen-containing materials, the N K-edge XANES is sensitive to the chemical environment of the nitrogen atoms. acs.org
EXAFS: This technique provides information about the local atomic structure, such as bond distances and coordination numbers of the atoms surrounding the absorbing atom. rsc.org It can be used to characterize the structure of metal nanoparticles in a catalyst that might be used in reactions involving this compound. desy.de
Computational Chemistry and Theoretical Investigations
Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) can be used to calculate and predict various properties of this compound.
Structural Optimization and Vibrational Frequencies: DFT calculations can determine the optimized geometry of the molecule. researchgate.net These calculations can also predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. mdpi.commdpi.com
NMR Chemical Shifts: Theoretical calculations can predict NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments. mdpi.com
Reaction Mechanisms: Computational studies can be employed to investigate potential reaction pathways, transition states, and activation energies for reactions involving this compound. This is particularly relevant in catalysis research to understand how the molecule interacts with a catalyst surface and transforms into products. Docking studies, for example, have been used to understand the interaction of pyrrole derivatives with biological targets. nih.gov
For the related N-methylpyrrole, ab initio calculations at the DFT and MP2 levels have been used to determine its geometrical structure and vibrational modes, as well as the rotational barrier of the methyl group. researchgate.net Similar computational approaches can provide a deep, molecular-level understanding of the properties and reactivity of this compound.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
No specific studies utilizing Density Functional Theory (DFT) to elucidate the reaction mechanisms or calculate the energetics of reactions involving this compound were found. Such studies on other molecules, for example, the pyrolysis of methyl acetate, have been conducted to determine decomposition pathways and thermochemical parameters. researchgate.net This type of analysis for this compound would provide valuable insights into its stability and reactivity.
Microkinetic Modeling of Catalytic Processes
There is no available research on the microkinetic modeling of catalytic processes involving this compound. This type of modeling is crucial for understanding the behavior of a compound in a complex reaction system, such as in catalysis, by examining the individual elementary reaction steps.
Predicting Structure-Reactivity Relationships and Adsorption Phenomena
Specific predictive studies on the structure-reactivity relationships and adsorption phenomena of this compound are not present in the surveyed literature. Research on other pyrrole derivatives has explored how molecular structure influences reactivity and how these molecules interact with surfaces, which is fundamental for applications in materials science and catalysis. For instance, DFT has been used to study the adsorption of pyrrole on metal surfaces.
Q & A
Q. What are the common synthetic routes for Methyl 1-methyl-2-pyrroleacetate, and what reaction conditions are typically employed?
this compound is synthesized via nucleophilic substitution or esterification reactions. A comparable pyrrole derivative, 2-(1H-pyrrol-2-yl)acetic acid, is prepared by reacting pyrrole with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃ in water/ethanol at room temperature) . For esterification, methyl groups are introduced using methanol under acidic or enzymatic catalysis. Optimization of solvent polarity and temperature is critical for yield improvement.
Q. Which analytical techniques are most effective for characterizing this compound?
Gas chromatography (GC) paired with mass spectrometry (MS) is widely used for purity assessment and structural confirmation, as demonstrated in analyses of structurally similar compounds like 1-(Fur-2-ylmethyl)-2-formyl-pyrrole . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substitution patterns on the pyrrole ring, while infrared (IR) spectroscopy identifies functional groups such as ester carbonyls .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a precursor for synthesizing bioactive molecules. For example, analogs like Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate are used in anticancer and antimicrobial agent development due to their heterocyclic core, which mimics natural product scaffolds . Its ester group enhances solubility for in vitro assays.
Advanced Research Questions
Q. How can reaction parameters be optimized to mitigate byproduct formation during this compound synthesis?
Byproducts often arise from incomplete esterification or ring oxidation. Studies on similar compounds suggest using inert atmospheres (N₂/Ar) to prevent oxidation and employing catalysts like DMAP (4-dimethylaminopyridine) to accelerate esterification . Kinetic monitoring via in-situ FTIR or HPLC can identify optimal reaction termination points.
Q. What strategies resolve contradictions in reported yields of this compound across studies?
Discrepancies may stem from varying solvent purity, catalyst loading, or isolation methods. A meta-analysis approach, following PRISMA guidelines, can systematically evaluate literature data, control for covariates (e.g., reaction scale), and identify statistically significant trends . Replicating high-yield protocols under controlled conditions is recommended.
Q. How can impurity profiles of this compound be analyzed to meet pharmaceutical standards?
High-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) is effective for impurity profiling. Reference standards like those listed in pharmaceutical guidelines (e.g., EP impurities A and C for pyrrolidine derivatives) provide benchmarks for quantification . MS/MS fragmentation patterns further aid in identifying trace contaminants.
Q. What role does this compound play in studying enzyme inhibition or receptor binding?
The compound’s pyrrole-acetate scaffold mimics endogenous ligands, enabling structure-activity relationship (SAR) studies. For instance, methyl ester derivatives of pyrrolecarboxylic acids are used to probe active sites of enzymes like cytochrome P450 or kinases, with modifications at the methyl group modulating binding affinity .
Methodological Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and skin irritation risks . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste.
Q. How can systematic reviews be designed to evaluate the compound’s synthetic or pharmacological data?
Follow the PRISMA framework:
- Define objectives (e.g., yield optimization, biological activity).
- Conduct literature searches across databases (SciFinder, PubMed) using controlled vocabularies (MeSH terms).
- Extract and harmonize data (e.g., reaction conditions, IC₅₀ values).
- Perform meta-regression to account for study heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
